(Fmoc-Cys-OH)
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Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-cysteine (Fmoc-Cys-OH): is a derivative of the amino acid cysteine, commonly used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group of cysteine, allowing for selective reactions at other functional groups. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Cys-OH typically involves the protection of the cysteine thiol group and the amino group. One common method includes the reaction of cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds under mild conditions, usually at room temperature, to yield Fmoc-Cys-OH .
Industrial Production Methods: Industrial production of Fmoc-Cys-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solvents and reagents is optimized to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Cys-OH undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products:
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free cysteine thiol groups.
Substitution: Free amino group of cysteine for further peptide coupling.
Scientific Research Applications
Chemistry: Fmoc-Cys-OH is extensively used in the synthesis of peptides and proteins. It allows for the incorporation of cysteine residues into peptides, facilitating the formation of disulfide bonds essential for protein structure .
Biology: In biological research, Fmoc-Cys-OH is used to study protein-protein interactions, enzyme mechanisms, and the role of cysteine residues in biological processes .
Medicine: Fmoc-Cys-OH is employed in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic tools .
Industry: In the pharmaceutical and biotechnology industries, Fmoc-Cys-OH is used in the large-scale production of peptides and proteins for therapeutic and diagnostic applications .
Mechanism of Action
The mechanism of action of Fmoc-Cys-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at the thiol group. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the stepwise assembly of peptides. The thiol group can form disulfide bonds, contributing to the stability and functionality of the synthesized peptides .
Comparison with Similar Compounds
- N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH)
- N-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH)
- N-(9-Fluorenylmethoxycarbonyl)-S-tert-butyl-L-cysteine (Fmoc-Cys(tBu)-OH)
Comparison:
- Fmoc-Cys(Trt)-OH: Similar to Fmoc-Cys-OH but with a trityl protecting group on the thiol, providing greater stability during synthesis.
- Fmoc-Cys(Acm)-OH: Features an acetamidomethyl protecting group, which is more labile and can be removed under milder conditions.
- Fmoc-Cys(tBu)-OH: Contains a tert-butyl protecting group, offering different reactivity and stability profiles compared to Fmoc-Cys-OH .
Uniqueness: Fmoc-Cys-OH is unique in its balance of stability and reactivity, making it a versatile choice for peptide synthesis. Its Fmoc protecting group is easily removed under basic conditions, allowing for efficient peptide assembly .
Properties
IUPAC Name |
3-[[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O8S2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQYKZZFOSDZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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